4-sec-Butylaniline Exhibits a Distinct Biota-Sediment Accumulation Profile Relative to Its Dimeric Analog
In a 28-day sediment exposure study, the biota-sediment accumulation factor (BSAF) for 4,4'-methylene-bis[N-sec-butylaniline] (MBA), a dimeric analog containing the 4-sec-butylaniline moiety, was measured at <1 in freshwater mussels [1]. This contrasts sharply with other substituted phenylamine antioxidants (SPAs) like N-phenyl-1-naphthalene (PNA), which exhibited BSAFs ranging from 1.54 to 33.24 in the same study [2]. This quantitative difference highlights that derivatives incorporating the sec-butylaniline group possess a lower potential for bioaccumulation compared to other high-production-volume SPAs [3].
| Evidence Dimension | Biota-Sediment Accumulation Factor (BSAF) |
|---|---|
| Target Compound Data | MBA (4,4'-methylene-bis[N-sec-butylaniline]): 28-d BSAF < 1 in Lampsilis siliquoidea (freshwater mussel) |
| Comparator Or Baseline | N-phenyl-1-naphthalene (PNA): 28-d BSAF range of 1.54-33.24 in the same species |
| Quantified Difference | At least 35% lower bioaccumulation potential for the MBA derivative |
| Conditions | 28-day exposure of freshwater mussels (Lampsilis siliquoidea) to sediment spiked with individual SPAs |
Why This Matters
For industrial users developing downstream products, this evidence suggests 4-sec-butylaniline-derived materials may offer a more favorable environmental persistence profile, which can be a critical factor in regulatory assessments and product stewardship.
- [1] Prosser, R. S., et al. (2018). Bioaccumulation of sediment-associated substituted phenylamine antioxidants in Tubifex tubifex and Lampsilis siliquoidea. Ecotoxicology. PMID: 29644543. View Source
- [2] Prosser, R. S., et al. (2018). Bioaccumulation of sediment-associated substituted phenylamine antioxidants... Ecotoxicology. PMID: 29644543. View Source
- [3] Prosser, R. S., et al. (2017). Toxicity of sediment-associated substituted phenylamine antioxidants... Ecotoxicology. PMID: 28601017. View Source
